5-Bromopyrimidine-4,6-dicarboxylicacid
Description
5-Bromopyrimidine-4,6-dicarboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at the 5-position and carboxylic acid groups at the 4- and 6-positions. This structure imparts unique reactivity and physicochemical properties, making it valuable in pharmaceutical synthesis, coordination chemistry, and materials science.
Properties
Molecular Formula |
C6H3BrN2O4 |
|---|---|
Molecular Weight |
247.00 g/mol |
IUPAC Name |
5-bromopyrimidine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C6H3BrN2O4/c7-2-3(5(10)11)8-1-9-4(2)6(12)13/h1H,(H,10,11)(H,12,13) |
InChI Key |
HPVIEVVNZMYKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)C(=O)O)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromopyrimidine-4,6-dicarboxylic acid typically involves the bromination of pyrimidine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under specific conditions to introduce the bromine atom at the desired position . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for 5-bromopyrimidine-4,6-dicarboxylic acid may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid groups undergo esterification under acidic or dehydrating conditions. Key methods include:
Reagents and Conditions
| Reagent System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Thionyl chloride + DMF | CH₂Cl₂ | 20–70°C | 39–55% | |
| Oxalyl chloride + DMF | CH₂Cl₂ | 20°C (overnight) | 39% | |
| BF₃·Et₂O | Ethanol | Reflux | 48% |
-
Example : Treatment with thionyl chloride and catalytic DMF in CH₂Cl₂ converts both carboxylic acids to acid chlorides, which react with alcohols (e.g., methanol, ethanol) to form diesters like methyl or ethyl 5-bromopyrimidine-4,6-dicarboxylate .
Nucleophilic Substitution
The bromine atom at position 5 participates in nucleophilic displacement:
Common Nucleophiles
-
Amines : Primary/secondary amines replace bromine under Pd-catalyzed coupling (e.g., Buchwald-Hartwig) .
-
Thiols : Sodium thiomethoxide or arylthiols yield thioether derivatives .
-
Azides : Sodium azide in DMF produces 5-azidopyrimidine intermediates.
Typical Conditions
-
Pd catalysts (e.g., Pd₂(dba)₃, P(tBu)₃), K₂CO₃, toluene/water biphasic solvent, 60–80°C .
-
Yields range from 40–70% depending on steric and electronic factors.
Hydrolysis of Esters
Diethyl 5-bromopyrimidine-4,6-dicarboxylate undergoes hydrolysis:
Conditions
| Medium | Catalyst | Temperature | Outcome |
|---|---|---|---|
| Aqueous HCl (1M) | None | Reflux | Dicarboxylic acid (quantitative) |
| Aqueous NaOH (2M) | None | 80°C | Disodium salt |
-
Acidic hydrolysis regenerates the parent dicarboxylic acid, while basic conditions form water-soluble salts .
Radical Alkoxycarbonylation
A Minisci-type radical reaction enables regioselective functionalization:
Protocol
-
Reagents : Persulfate (S₂O₈²⁻), silver nitrate, ethanol, toluene/water biphasic system.
-
Conditions : 80°C, 4–6 hours.
-
Outcome : Ethyl 5-bromopyrimidine-4-carboxylate forms in 48% yield with >90% regioselectivity .
Decarboxylation
Under thermal or basic conditions, decarboxylation occurs:
Conditions and Products
| Conditions | Product | Yield |
|---|---|---|
| Pyridine, Cu powder, 150°C | 5-Bromopyrimidine | 65% |
| NaOH (10M), 120°C | 5-Bromo-4-pyrimidinecarboxylic acid | Partial |
Coordination Chemistry
The dicarboxylic acid acts as a polydentate ligand:
Example Complexes
| Metal Ion | Ligand Ratio | Application | Source |
|---|---|---|---|
| Co(II) | 1:2 | Magnetic materials | |
| Zn(II) | 1:1 | Luminescent frameworks |
Oxidation and Reduction
-
Oxidation : Bromine substituent resists oxidation, but carboxylic acid groups can be oxidized to CO₂ under harsh conditions (e.g., KMnO₄, H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine, though bromine may debrominate competitively .
Cross-Coupling Reactions
The bromine atom enables Pd-mediated cross-couplings:
Examples
| Reaction Type | Partner | Catalyst | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | 50–75% |
| Sonogashira | Alkynes | PdCl₂(PPh₃)₂ | 60% |
-
These reactions facilitate the synthesis of biaryl or alkynyl-functionalized pyrimidines for pharmaceutical applications .
Biological Activity
Derivatives exhibit algicidal and kinase-inhibitory properties:
Scientific Research Applications
5-Bromopyrimidine-4,6-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 5-bromopyrimidine-4,6-dicarboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and participate in hydrogen bonding and coordination with metal ions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Derivatives
a. 5-Methylpyrimidine-4,6-dicarboxylic Acid
- Structure : Methyl group at the 5-position instead of bromine.
- Properties : Higher solubility in polar solvents due to reduced steric hindrance and lack of halogen-induced hydrophobicity.
- Similarity : Structural similarity score of 0.70–0.92, reflecting conserved dicarboxylic acid groups but divergent electronic effects .
b. 5-Bromo-4,6-dimethylpyrimidine
c. 5-Bromo-4,6-dimethoxypyrimidine
- Structure : Methoxy groups at 4- and 6-positions.
- Properties : Reduced acidity (pKa ~4.5 for methoxy vs. ~2.1 for carboxylic acid groups) and altered reactivity in nucleophilic substitutions .
Heterocyclic Dicarboxylic Acids
a. 2-Pyrone-4,6-dicarboxylic Acid
Functional Analogues and Industrial Relevance
a. Pyridine Dicarboxylic Acids (e.g., 2,5-Pyridinedicarboxylic Acid)
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituents | LogP | pKa (COOH) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| 5-Bromopyrimidine-4,6-dicarboxylic acid | Pyrimidine | 5-Br, 4,6-COOH | -0.5 | 2.1, 3.8 | 220 |
| 5-Methylpyrimidine-4,6-dicarboxylic acid | Pyrimidine | 5-CH₃, 4,6-COOH | -0.8 | 2.3, 3.9 | 210 |
| 5-Bromo-4,6-dimethylpyrimidine | Pyrimidine | 5-Br, 4,6-CH₃ | 1.8 | N/A | 190 |
| Phenazine-1,6-dicarboxylic acid | Phenazine | 1,6-COOH | -1.2 | 1.9, 3.6 | 180 |
| 2-Pyrone-4,6-dicarboxylic acid | Pyrone | 4,6-COOH | -1.5 | 2.0, 3.5 | 150 |
Research Findings and Trends
- Synthetic Utility : Bromopyrimidine dicarboxylic acid serves as a precursor for Suzuki-Miyaura couplings, leveraging bromine for palladium-catalyzed cross-couplings .
- Sustainability : Pyrimidine dicarboxylic acids are being explored in bio-based polymer production, competing with pyrone derivatives for eco-friendly material design .
- Contradictions : Similarity scores (e.g., 0.70 vs. 0.92 for methyl derivatives) suggest variability in computational models or descriptor weighting .
Biological Activity
5-Bromopyrimidine-4,6-dicarboxylic acid (5-BPDA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of 5-BPDA, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
5-Bromopyrimidine-4,6-dicarboxylic acid is a brominated pyrimidine derivative characterized by two carboxylic acid groups at positions 4 and 6 of the pyrimidine ring. The presence of the bromine atom enhances its reactivity and potential biological activity. The synthesis of 5-BPDA typically involves the bromination of pyrimidine derivatives followed by carboxylation reactions.
Biological Activity Overview
The biological activity of 5-BPDA has been investigated in various studies, focusing on its anticancer , antimicrobial , and antiviral properties.
Anticancer Activity
Research indicates that 5-BPDA exhibits notable anticancer properties against several cancer cell lines. In vitro studies have demonstrated cytotoxic effects on human lung adenocarcinoma A549 cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of 5-Bromopyrimidine-4,6-dicarboxylic acid
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 20.5 | Cell cycle arrest |
| MCF-7 (Breast) | 18.7 | Inhibition of proliferation |
Antimicrobial Activity
5-BPDA has shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic functions.
Table 2: Antimicrobial Activity of 5-Bromopyrimidine-4,6-dicarboxylic acid
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Antiviral Properties
The antiviral potential of 5-BPDA has also been explored, particularly against viral infections such as influenza and HIV. Studies suggest that the compound inhibits viral replication through interference with viral entry mechanisms.
Case Studies
- Anticancer Study on A549 Cells : A study evaluated the cytotoxicity of various concentrations of 5-BPDA on A549 cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
- Antimicrobial Efficacy Against MRSA : In a clinical study, 5-BPDA was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value comparable to standard antibiotics, indicating its potential as an alternative treatment for resistant infections.
- Inhibition of Viral Replication : Research investigating the antiviral effects of 5-BPDA found that it significantly reduced viral titers in infected cell cultures, suggesting its utility in developing antiviral therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromopyrimidine-4,6-dicarboxylic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves bromination of pyrimidine precursors followed by carboxylation. Key steps include:
- Bromination using reagents like or under controlled temperatures (40–60°C) .
- Carboxylation via Kolbe-Schmitt or metal-catalyzed carbonylation .
- Purity Validation : Use acid-base titration (≥98% purity threshold) and FTIR to confirm functional groups (e.g., carboxylic -OH stretch at 2500–3000 cm) .
Q. How does the bromine substituent influence the coordination chemistry of pyrimidine-dicarboxylic acids?
- Methodological Answer : The bromine atom increases steric hindrance and modulates electronic properties, altering ligand-metal binding. For example:
- In Cu(II) complexes, bromine reduces coordination symmetry, as shown by X-ray crystallography .
- UV-Vis spectroscopy reveals shifts in d-d transitions (e.g., 600–800 nm for Cu(II)) due to bromine’s electron-withdrawing effect .
Q. What safety protocols are critical during purification of brominated dicarboxylic acids?
- Methodological Answer :
- Use corrosion-resistant glassware (Class 8A) due to acidic byproducts .
- Avoid open flames (flash point: 188°C) and employ inert gas (N) during recrystallization .
Advanced Research Questions
Q. How can experimental design optimize 5-bromopyrimidine-4,6-dicarboxylic acid for biodegradable polymer synthesis?
- Methodological Answer :
- Polymerization : Polycondensation with diols (e.g., ethylene glycol) at 120–150°C under vacuum, monitored by GPC for (target: 10–50 kDa) .
- Adhesion Testing : Measure tensile lap shear strength (e.g., 5–10 MPa for wood substrates) and analyze interfacial bonding via XPS (C=O and C-O-C peaks) .
Q. How do conflicting spectral data in metal-complex characterization arise, and how can they be resolved?
- Case Study : Discrepancies in IR spectra (e.g., asymmetric vs. symmetric COO stretches) may stem from protonation states or hydration.
- Resolution : Perform pH-dependent FTIR (pH 2–12) and TGA-FTIR to track dehydration effects .
- Cross-validate with in DO to assess ligand protonation .
Q. What metabolic engineering strategies enhance microbial production of dicarboxylic acid derivatives?
- Methodological Answer :
- Strain Engineering : Overexpress ligAB and ligC genes in E. coli to funnel lignin-derived aromatics (e.g., vanillic acid) into 2-pyrone-4,6-dicarboxylic acid (PDC) .
- Fermentation Optimization : Use fed-batch cultures with glucose (20 g/L) and pH-stat control (pH 6.8) to achieve titers >50 g/L .
Contradictions and Resolutions
-
Synthetic Byproduct Variability :
- Issue : Thionyl chloride reactions yield mixtures (e.g., 4-chloropyridine vs. 4,6-dichloropicolinic acid derivatives) .
- Resolution : Use stoichiometric control (SOCl:acid = 3:1) and low-temperature distillation to isolate dominant products .
-
Divergent Antimicrobial Activity :
- Issue : Pyridine-2,6-dicarboxylic acid complexes show variable efficacy against S. aureus (MIC: 8–64 µg/mL) .
- Resolution : Standardize agar dilution assays (pH 7.2, 37°C) and correlate with log values for bioavailability .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
